molecular formula C9H8INO2 B14203824 1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene CAS No. 918959-07-6

1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene

Cat. No.: B14203824
CAS No.: 918959-07-6
M. Wt: 289.07 g/mol
InChI Key: MCGZYYYOHXBZFA-UHFFFAOYSA-N
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Description

1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene is an organic compound characterized by the presence of an iodine atom attached to a prop-1-en-1-yl group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene typically involves the iodination of a prop-1-en-1-yl precursor followed by nitration of the benzene ring. The reaction conditions often require the use of iodine and a suitable oxidizing agent for the iodination step, and a nitrating mixture (such as a combination of nitric acid and sulfuric acid) for the nitration step.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and nitration processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can replace the iodine atom under suitable conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols-substituted products.

Scientific Research Applications

1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromoprop-1-en-1-yl)-2-nitrobenzene
  • 1-(3-Chloroprop-1-en-1-yl)-2-nitrobenzene
  • 1-(3-Fluoroprop-1-en-1-yl)-2-nitrobenzene

Uniqueness

1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine can influence the compound’s behavior in chemical reactions and its interactions with other molecules.

Properties

CAS No.

918959-07-6

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

1-(3-iodoprop-1-enyl)-2-nitrobenzene

InChI

InChI=1S/C9H8INO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H,7H2

InChI Key

MCGZYYYOHXBZFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CCI)[N+](=O)[O-]

Origin of Product

United States

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